molecular formula C7H14Cl2N2 B1599644 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride CAS No. 36273-11-7

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride

Cat. No.: B1599644
CAS No.: 36273-11-7
M. Wt: 197.1 g/mol
InChI Key: RKVXEZAWSNSRPA-UHFFFAOYSA-M
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Description

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride is a useful research compound. Its molecular formula is C7H14Cl2N2 and its molecular weight is 197.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-(Chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, also known as 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride or 1-(CHLOROMETHYL)-1,4-DIAZABICYCLO[2.2.2]OCTAN-1-IUM CHLORIDE, is a versatile compound that acts as a catalyst in various organic reactions . The primary targets of this compound are the reactants in these reactions, facilitating their transformation into desired products .

Mode of Action

This compound acts as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It interacts with the reactants, reducing the activation energy required for the reaction and enabling the reaction to proceed more efficiently .

Biochemical Pathways

The compound is involved in various organic reactions, including the Morita–Baylis–Hillman and Knoevenagel reactions . These reactions are part of larger biochemical pathways that lead to the synthesis of complex organic compounds .

Result of Action

The action of this compound results in the efficient transformation of reactants into products in various organic reactions . This can lead to the synthesis of complex organic compounds, contributing to advancements in fields such as medicinal chemistry .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances . For example, it has been noted that the compound can be recycled in some cases, suggesting that it retains its catalytic activity under certain conditions .

Properties

IUPAC Name

1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN2.ClH/c8-7-10-4-1-9(2-5-10)3-6-10;/h1-7H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVXEZAWSNSRPA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1CC2)CCl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067963
Record name 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36273-11-7
Record name 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36273-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036273117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Reactant of Route 2
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Reactant of Route 3
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Reactant of Route 4
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Reactant of Route 5
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Reactant of Route 6
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride

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